molecular formula C14H16O3 B11817114 Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate

Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate

Cat. No.: B11817114
M. Wt: 232.27 g/mol
InChI Key: YLAHUHXZVLMQJJ-UHFFFAOYSA-N
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Description

Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol . This compound is a derivative of benzoic acid and contains a hydroxyhexynyl group attached to the benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 6-hydroxyhex-1-yne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is purified by column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is used in various scientific research applications, including:

    Chemistry: As a reactant in organic synthesis for the preparation of complex molecules.

    Biology: As a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: As a potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Industry: As an intermediate in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyhexynyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can modulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is unique due to its longer hydroxyalkynyl chain, which provides distinct chemical properties and reactivity. This uniqueness makes it suitable for specific applications where longer chain lengths are required for optimal performance .

Biological Activity

Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a hydroxyalkyne chain. This structure may confer unique properties that enhance its biological activity. The presence of the hydroxy group and the alkyne can influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit de novo purine biosynthesis, a critical pathway in rapidly proliferating cancer cells. Inhibition of enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) has been documented, leading to reduced tumor cell proliferation .

Table 1: Inhibitory Effects on Cancer Cells

CompoundTarget EnzymeIC50 (nM)Cell Line
Compound 2GARFTase2.97KB Tumor Cells
Compound 3AICARFTase9.48NCI-IGROV1 Ovarian Cancer Cells

The above table summarizes the inhibitory effects of related compounds on specific enzymes involved in purine metabolism in cancer cells.

Antimicrobial Activity

In addition to antitumor effects, this compound may possess antimicrobial properties. Endophytic fungi producing similar compounds have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be explored for its potential as an antimicrobial agent .

The mechanisms by which this compound exerts its biological effects involve several pathways:

  • Inhibition of Purine Biosynthesis : The compound may inhibit key enzymes in the purine biosynthesis pathway, leading to reduced nucleotide availability for DNA and RNA synthesis in cancer cells.
  • Selective Uptake by Folate Receptors : Similar compounds have demonstrated selective uptake via folate receptors, enhancing their efficacy in targeting cancer cells while minimizing effects on normal cells .
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies highlight the effectiveness of compounds structurally related to this compound:

  • Study on Antitumor Efficacy : A study demonstrated that thieno[2,3-d]pyrimidine derivatives showed potent antitumor activity against various cancer cell lines through dual inhibition of GARFTase and AICARFTase, suggesting a promising avenue for developing new cancer therapies .
  • Antimicrobial Evaluation : Research involving endophytic fungi revealed that extracts containing similar compounds exhibited significant antibacterial activity against laboratory strains, indicating potential for therapeutic applications in infectious diseases .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 4-(6-hydroxyhex-1-ynyl)benzoate

InChI

InChI=1S/C14H16O3/c1-17-14(16)13-9-7-12(8-10-13)6-4-2-3-5-11-15/h7-10,15H,2-3,5,11H2,1H3

InChI Key

YLAHUHXZVLMQJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CCCCCO

Origin of Product

United States

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